2,2'-Dimethylazobenzene
Overview
Description
2,2’-Dimethylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dimethylazobenzene can be synthesized through the oxidation of 2,2’-dimethylhydrazobenzene using oxidizing agents such as hydrogen peroxide in glacial acetic acid . The reaction typically requires reflux conditions to ensure complete oxidation. Another method involves the reduction of 2,2’-dimethylnitrobenzene using reducing agents like zinc dust and sodium hydroxide .
Industrial Production Methods
Industrial production of 2,2’-dimethylazobenzene often involves large-scale oxidation processes using peracetic acid or hydrogen peroxide. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethylazobenzene undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,2’-dimethylazobenzene can produce 2,2’-dimethylazoxybenzene.
Reduction: Reduction of 2,2’-dimethylazobenzene can yield 2,2’-dimethylhydrazobenzene.
Substitution: The compound can participate in electrophilic substitution reactions, where the azo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Reducing Agents: Zinc dust, sodium hydroxide.
Reaction Conditions: Reflux in glacial acetic acid for oxidation; alkaline medium for reduction.
Major Products
Oxidation: 2,2’-Dimethylazoxybenzene.
Reduction: 2,2’-Dimethylhydrazobenzene.
Scientific Research Applications
2,2’-Dimethylazobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-dimethylazobenzene involves its ability to undergo reversible photoisomerization between trans and cis forms upon exposure to light . This photoisomerization alters the compound’s molecular structure, affecting its interaction with biological targets and materials. The trans form is thermodynamically stable, while the cis form is metastable . This property is exploited in applications requiring precise control of molecular behavior using light.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethylazoxybenzene: An oxidized derivative of 2,2’-dimethylazobenzene.
4,4’-Dimethylazobenzene: Another isomer with methyl groups at the 4 and 4’ positions.
2,2’-Disilylazobenzene: Features silyl groups at the 2 and 2’ positions, exhibiting unique photoisomerization and fluorescence properties.
Uniqueness
2,2’-Dimethylazobenzene is unique due to its enhanced photoregulation ability and thermal stability, attributed to the presence of methyl groups at the 2 and 2’ positions . This makes it particularly useful in applications requiring stable and efficient photoresponsive behavior.
Properties
IUPAC Name |
bis(2-methylphenyl)diazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXCQLYWNWAIRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870633 | |
Record name | bis(2-Methylphenyl)-diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-90-7 | |
Record name | 1,2-Bis(2-methylphenyl)diazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazene, bis(2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Azotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(2-Methylphenyl)-diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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